2-(6-Chloro-1H-indol-3-yl)ethanol

Catalog No.
S1937774
CAS No.
41340-35-6
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chloro-1H-indol-3-yl)ethanol

CAS Number

41340-35-6

Product Name

2-(6-Chloro-1H-indol-3-yl)ethanol

IUPAC Name

2-(6-chloro-1H-indol-3-yl)ethanol

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2

InChI Key

VBRZCUSAPANGLA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=C2CCO

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCO

2-(6-Chloro-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of indole derivatives. It features a chloro substituent on the indole ring and an ethanol functional group, making it structurally unique among related compounds. The molecular formula for 2-(6-Chloro-1H-indol-3-yl)ethanol is C10H10ClN, with a molecular weight of approximately 195.65 g/mol. The indole framework is significant in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals, contributing to the compound's potential biological activities.

  • Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
  • Reduction: The hydroxyl group can be reduced, although this is less common.
  • Substitution Reactions: The chloro group may undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activities of 2-(6-Chloro-1H-indol-3-yl)ethanol are noteworthy. Indole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: This compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Research suggests that indole derivatives can induce apoptosis in cancer cells and modulate cellular signaling pathways.
  • Neuroactive Effects: Some studies indicate potential neuroactive properties, which could be beneficial in treating neurological disorders.

The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanol typically involves several steps:

  • Starting Material Preparation: Synthesis often begins with 6-chloroindole as the base structure.
  • Formation of Ethanol Moiety: The chloro group can be substituted with an ethanol group through nucleophilic substitution or other coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

The Fischer indole synthesis is a common method used to construct the indole ring, which may also be applied in the synthesis of related compounds.

2-(6-Chloro-1H-indol-3-yl)ethanol has several applications across various fields:

  • Medicinal Chemistry: Its potential as a lead compound for drug development targeting microbial infections and cancer therapies.
  • Research: Used in biochemical studies to investigate its interactions with enzymes and cellular pathways.
  • Industrial Uses: May find applications in the production of dyes and other chemical intermediates.

Interaction studies focus on understanding how 2-(6-Chloro-1H-indol-3-yl)ethanol interacts with biological targets such as enzymes and receptors. Preliminary research indicates that this compound may bind to specific proteins involved in cellular signaling pathways. These interactions could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-(6-Chloro-1H-indol-3-yl)ethanol. Notable examples include:

Compound NameDescription
1-(6-Chloro-1H-indol-3-YL)ethanoneLacks the hydroxyl group at the ethanol position, potentially altering its biological activity.
2-Bromo-1-(6-chloro-1H-indol-3-YL)ethanoneContains a bromo group instead of a chloro group, which may influence its reactivity and properties.
2-Chloro-1-(6-fluoro-1H-indol-3-YL)ethanoneFeatures a fluoro group instead of a chloro group; differences in reactivity and biological activity are expected.

Uniqueness

The uniqueness of 2-(6-Chloro-1H-indol-3-yl)ethanol lies in the specific positioning of the chloro group relative to the indole ring and the presence of the ethanol moiety. This configuration may lead to distinct chemical reactivity patterns and biological activities compared to similar compounds, enhancing its potential as a lead compound in drug development.

XLogP3

2.7

Wikipedia

2-(6-Chloro-1H-indol-3-yl)ethan-1-ol

Dates

Last modified: 07-22-2023

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